molecular formula C15H16O3 B12870055 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone CAS No. 281198-94-5

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone

Cat. No.: B12870055
CAS No.: 281198-94-5
M. Wt: 244.28 g/mol
InChI Key: NEVFBTKHLQIXTO-UHFFFAOYSA-N
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Description

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone is an organic compound characterized by its furan ring substituted with ethoxymethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce alcohols or ethers.

Scientific Research Applications

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone involves its interaction with specific molecular targets. For instance, it may act as an electrophile in substitution reactions, where it forms a cationic intermediate that undergoes further transformation . The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Ethoxymethyl)-5-phenylfuran-3-YL)ethanone is unique due to its specific combination of substituents on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

281198-94-5

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

1-[2-(ethoxymethyl)-5-phenylfuran-3-yl]ethanone

InChI

InChI=1S/C15H16O3/c1-3-17-10-15-13(11(2)16)9-14(18-15)12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

NEVFBTKHLQIXTO-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=C(C=C(O1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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